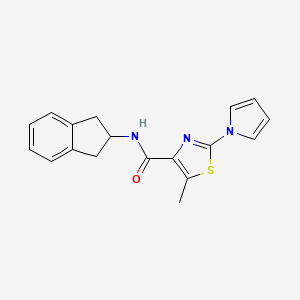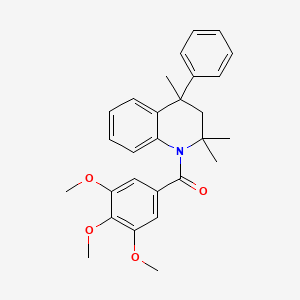
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as L-368,899, is a selective antagonist of the oxytocin receptor. It was first synthesized in 1995 by researchers at Merck & Co. and has since been used extensively in scientific research to investigate the role of oxytocin in various physiological and behavioral processes.
Mecanismo De Acción
L-368,899 works by blocking the binding of oxytocin to its receptor, which is located on the surface of cells in various tissues throughout the body. This prevents oxytocin from exerting its effects on these tissues, leading to a range of physiological and behavioral changes.
Biochemical and Physiological Effects:
L-368,899 has been shown to have a range of effects on various physiological and behavioral processes, including social behavior, stress response, and reproductive function. It has been used to investigate the role of oxytocin in these processes and to identify potential therapeutic targets for a range of disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-368,899 in scientific research is its selectivity for the oxytocin receptor, which allows researchers to investigate the specific effects of oxytocin on various physiological and behavioral processes. However, one limitation is that it may not fully replicate the effects of oxytocin in vivo, as it only blocks the effects of oxytocin on the receptor and does not affect other signaling pathways.
Direcciones Futuras
There are several potential future directions for research involving L-368,899, including:
1. Investigating the role of oxytocin in the regulation of appetite and metabolism, and the potential for L-368,899 as a therapeutic target for obesity and related disorders.
2. Exploring the effects of L-368,899 on the immune system and inflammation, and its potential as a therapeutic target for autoimmune and inflammatory disorders.
3. Investigating the potential for L-368,899 as a therapeutic target for psychiatric disorders such as anxiety, depression, and schizophrenia, which have been linked to dysregulation of the oxytocin system.
4. Developing new and more selective oxytocin receptor antagonists, and investigating their potential for use in various therapeutic applications.
In conclusion, L-368,899 is a selective antagonist of the oxytocin receptor that has been extensively used in scientific research to investigate the role of oxytocin in various physiological and behavioral processes. Its selectivity and specificity make it a valuable tool for investigating the effects of oxytocin, and its potential therapeutic applications are wide-ranging and promising.
Métodos De Síntesis
The synthesis of L-368,899 involves several steps, including the preparation of intermediates and the final coupling of the isopropylphenyl and methylsulfonyl groups to the glycine backbone. The process is complex and requires specialized equipment and expertise, but it has been successfully replicated by several research groups.
Aplicaciones Científicas De Investigación
L-368,899 has been used in a wide range of scientific studies to investigate the role of oxytocin in various physiological and behavioral processes. It has been shown to block the effects of oxytocin on social behavior, stress response, and reproductive function in both animals and humans.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13(2)14-6-8-15(9-7-14)18(23(4,20)21)12-16(19)17-10-5-11-22-3/h6-9,13H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKWDRCDTXUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)

![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)